2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide
Overview
Description
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide is a cyclic dipeptide compound used as a molecular structural unit. It exhibits a wide range of biological activities, including inducing apoptosis, inhibiting cell proliferation, and modulating immune responses. This compound has shown potential in various fields due to its anti-tumor, anti-fungal, anti-bacterial, anti-viral, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide typically involves the cyclization of dipeptides under specific conditions. The reaction conditions often include the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include carbodiimides for peptide bond formation and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its role in modulating cellular processes such as apoptosis and immune responses.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new materials and compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It can induce apoptosis by activating caspases and other apoptotic proteins. Additionally, it modulates immune responses by interacting with cytokines and immune cells, leading to enhanced anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2S,5S)-5-(aminomethyl)-3,6-dioxopiperazin-2-yl]acetamide
- 2-[(2S,5S)-5-(hydroxymethyl)-3,6-dioxopiperazin-2-yl]acetamide
- 2-[(2S,5S)-5-(methyl)-3,6-dioxopiperazin-2-yl]acetamide
Uniqueness
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide stands out due to its unique combination of biological activities, including its potent anti-tumor and immunomodulatory effects. Its ability to induce apoptosis and modulate immune responses makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHCRFVPPMTPGK-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88206-98-8 | |
Record name | 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S,5S)-3,6-Dioxo-2,5-piperazinediacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXY77KXZ8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.